2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]acetamide
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Overview
Description
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]acetamide is a complex organic compound that features a combination of oxadiazole, thiophene, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide and subsequent cyclization.
Synthesis of the Thiophene Derivative: The thiophene ring is often synthesized through the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of sulfur.
Coupling Reactions: The final step involves coupling the oxadiazole and thiophene derivatives through a sulfanyl linkage, followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and thiophene moieties.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: This compound is being explored for its potential as an antitubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Materials Science: The unique electronic properties of the oxadiazole and thiophene rings make this compound a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: Its interactions with various biological targets are being studied to understand its potential as a therapeutic agent for other diseases.
Mechanism of Action
The mechanism of action of 2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]acetamide involves its interaction with specific molecular targets. For instance, in the context of its antitubercular activity, it is believed to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone (Haloperidol)
Uniqueness
Compared to similar compounds, 2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly versatile for various applications in medicinal and materials chemistry.
Properties
Molecular Formula |
C22H14ClFN4O2S2 |
---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]acetamide |
InChI |
InChI=1S/C22H14ClFN4O2S2/c1-12-19(13-4-8-16(24)9-5-13)17(10-25)21(32-12)26-18(29)11-31-22-28-27-20(30-22)14-2-6-15(23)7-3-14/h2-9H,11H2,1H3,(H,26,29) |
InChI Key |
VUXYGZVVYUTNOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl)C#N)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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